4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, indicating that they may influence several biochemical pathways .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including 4-benzyl-n-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Preparation Methods
The synthesis of 4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-amino benzothiazole and N-phenyl anthranilic acid.
Coupling Reaction: The 2-amino benzothiazole is coupled with N-phenyl anthranilic acid to form an intermediate compound.
Substitution Reaction: The intermediate compound undergoes a substitution reaction with benzyl chloride to introduce the benzyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent, with research focusing on its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).
Antimicrobial Activity: It has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Cancer Research: The compound’s ability to induce apoptosis in cancer cells is being explored, with studies investigating its mechanism of action and potential as an anticancer drug.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets and to design more potent derivatives.
Comparison with Similar Compounds
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as :
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamide: This compound has similar anti-inflammatory properties but differs in its substitution pattern and molecular interactions.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamide: This derivative also exhibits anti-inflammatory activity but has different pharmacokinetic properties due to the presence of the morpholine group.
Benzothiazole-based Antimicrobial Agents: These compounds share the benzothiazole core structure but have varying substituents that influence their antimicrobial efficacy and spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)18-11-12-19-20(14-18)28-22(23-19)24-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDIUWNSOEQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.